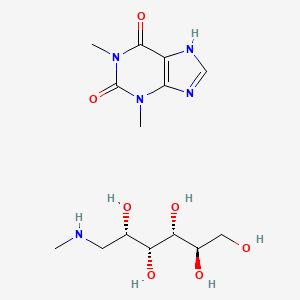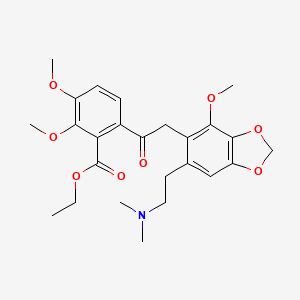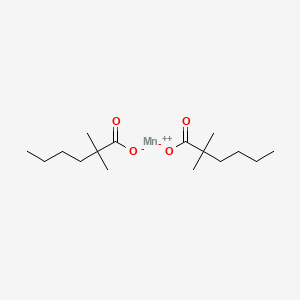
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of acetamide, where the acetamide group is substituted with a 5-chloro-2,4-dihydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- typically involves the reaction of 5-chloro-2,4-dihydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-chloro-2,4-dihydroxyaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
科学研究应用
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2-hydroxyphenyl)
- Acetamide, N-(2-chloro-4,5-dihydroxyphenyl)
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- is unique due to the presence of both chloro and dihydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
82845-26-9 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
201.61 g/mol |
IUPAC 名称 |
N-(5-chloro-2,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11) |
InChI 键 |
KGCBARMEOBTNAI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


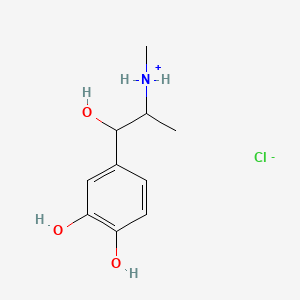

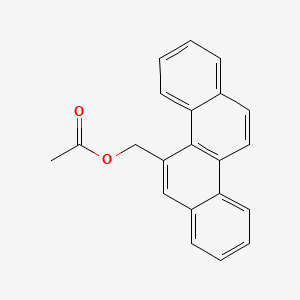

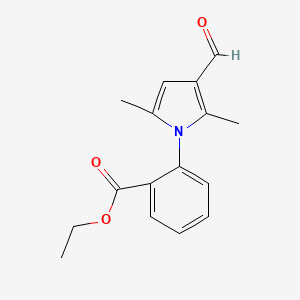
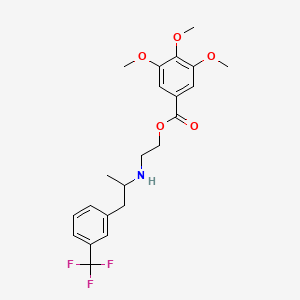

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
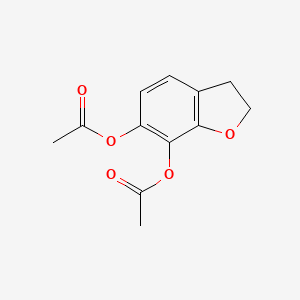
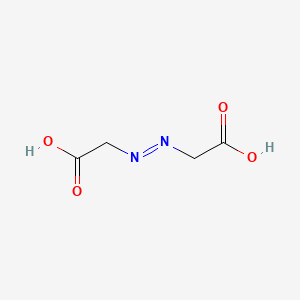
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
